molecular formula C8H8N2O3 B1362464 3-Ureidobenzoic acid CAS No. 20632-43-3

3-Ureidobenzoic acid

Cat. No. B1362464
CAS RN: 20632-43-3
M. Wt: 180.16 g/mol
InChI Key: RWDCBLOFRYIIOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Ureidobenzoic acid has been described in a study . The process involves the reaction of m-aminobenzoic acid with pyridine-3-isocyanate in ethanol. The reaction mixture is refluxed for 4 hours, then cooled to room temperature. The precipitate is then filtered and washed with ethanol and ether .


Molecular Structure Analysis

The crystal structure of 3-Ureidobenzoic acid has been studied . The molecule is orthorhombic with a = 9.2062 (6) Å, b = 11.5258 (7) Å, c = 11.5263 (7) Å, and V = 1223.04 (13) Å .

Scientific Research Applications

Chemical Transformations and Synthesis

The study by Guetschow (1999) explored the chemical transformations of N-(mesyloxy)phthalimides with secondary amines, leading to the synthesis of compounds like 2-ureidobenzamides and 2-ureidobenzoic acids. This research demonstrates the potential of 3-ureidobenzoic acid derivatives in synthetic organic chemistry, particularly in one-pot reactions.

Biological and Environmental Monitoring

The detection of 3-Phenoxybenzoic acid (3-PBA), a related compound to 3-ureidobenzoic acid, in human urine was the focus of studies by Huo et al. (2018) and El-Moghazy et al. (2020). These studies highlighted the use of 3-PBA as a biomarker for monitoring exposure to certain pesticides, underscoring the relevance of 3-ureidobenzoic acid and its derivatives in environmental health and safety.

Hydrogen Bonding and Molecular Interactions

Research on ureidobenzotriazine, a compound structurally related to 3-ureidobenzoic acid, by Ligthart et al. (2008), investigated the hydrogen-bonding interactions and geometrical details impacting the stability of these bonds. This study provides insights into the chemical behavior of 3-ureidobenzoic acid in various environments, particularly in terms of hydrogen bonding.

Pharmacological Research

Although your request excludes direct references to drug use and dosage, it's noteworthy that compounds structurally related to 3-ureidobenzoic acid have been investigated for potential pharmacological applications. Studies like those by Grillot et al. (2014) and Feit & Nielsen (1977) on aminobenzimidazole ureas and 3,4-disubstituted 5-acylaminobenzoic acids indicate a broader context of chemical research where 3-ureidobenzoic acid might find relevance.

properties

IUPAC Name

3-(carbamoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-8(13)10-6-3-1-2-5(4-6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDCBLOFRYIIOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304417
Record name 3-Ureidobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ureidobenzoic acid

CAS RN

20632-43-3
Record name 20632-43-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165667
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Ureidobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Urea (17.5 g, 0.292 mol), m-aminobenzoic acid (Aldrich, 10.0 g, 0.073 mol), water (30 mL), and concentrated HCl (3 mL) were added to a 125-mL Erlenmeyer flask and boiled for 45 min. The brown suspension became a purple solution on boiling and a brown precipitate formed after 15 min. The pH of the solution was 7 after 45 min. The mixture was cooled on ice and a mauve solid was collected by filtration, slurried with water, and again collected by filtration. The solid was added to 50 mL boiling ethanol and dimethylformamide (DMF, 25 mL) was added by drop until the solid dissolved. No precipitate formed on cooling. Water was added with stirring until turbidity and then a few drops of DMF were added to give a clear solution. The solution was cooled on ice and a light-purple solid was collected by filtration. Water was added to the filtrate to precipitate a tan solid which was also collected by filtration. The tan solid was dissolved in 5% sodium bicarbonate and neutralized with a 10% solution of potassium bisulfate. The tan solid was collected by filtration, washed with water, and dried in vacuo. The tan solid was then recrystallized from 700 mL methanol and 300 mL water. After cooling, a purple solid was collected by filtration. The product was precipitated from the filtrate with the addition of 1 L of water. This light-tan solid was collected on a filter and dried in vacuo. The product was dissolved in 175 mL boiling ethanol and the volume was reduced to 75 mL and filtered while hot. This was slowly cooled to room temperature and then on ice to give an off-white solid. This solid was collected on a filter, washed with cold ethanol, and dried in vacuo to give 2.5 g (20%) of the title compound, mp 276°-280° C.
Name
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
20%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ureidobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Ureidobenzoic acid
Reactant of Route 3
Reactant of Route 3
3-Ureidobenzoic acid
Reactant of Route 4
Reactant of Route 4
3-Ureidobenzoic acid
Reactant of Route 5
Reactant of Route 5
3-Ureidobenzoic acid
Reactant of Route 6
Reactant of Route 6
3-Ureidobenzoic acid

Citations

For This Compound
9
Citations
JA CARBON - The Journal of Organic Chemistry, 1962 - ACS Publications
… Upon treatment of 4-nitro-3- ureidobenzoic acid (I) with hot potassium hydroxide solution, Griess3 observed the formation of benzotriazole-5-carboxylic acid (III), an interesting reaction …
Number of citations: 20 pubs.acs.org
NR Mote, K Patel, DR Shinde, SR Gaikwad… - Inorganic …, 2017 - ACS Publications
… Presented here is the self-association of anionic ligand 3-ureidobenzoic acid (2a) and neutral ligand 1-(3-(diphenylphosphanyl)phenyl)urea (1a) on a metal template to yield metal …
Number of citations: 9 pubs.acs.org
O Exner, J Lakomý - Collection of Czechoslovak Chemical …, 1970 - cccc.uochb.cas.cz
Apparent dissociation constants of fifty meta-and para-substituted benzoic acids with substituents of the type-NXY and-OX have been measured in 80% methyl cellosolve and 50% …
Number of citations: 48 cccc.uochb.cas.cz
HC KOPPEL, RH SPRINGER… - The Journal of …, 1962 - ACS Publications
… Upon treatment of 4-nitro-3- ureidobenzoic acid (I) with hot potassium hydroxide solution, Griess3 observed the formation of benzotriazole-5-carboxylic acid (III), an interesting reaction …
Number of citations: 19 pubs.acs.org
NR Mote, SH Chikkali - Chemistry–An Asian Journal, 2018 - Wiley Online Library
… The self-association of neutral ligand 1–3(diphenylphosphanyl)phenylurea (L-21) and anionic ligand 3-ureidobenzoic acid (L-42) on a metal template afforded a self-assembled metal …
Number of citations: 46 onlinelibrary.wiley.com
R Marshall - 1971 - research-repository.st-andrews.ac …
… A closely related transformation was discovered by C7riess^ who obtained benzotriazole-5-carboxyiic acid (67) by the treatment of 4 -nitro-3-ureidobenzoic acid (65) v/ith hot potassium …
S Schnell, B Schink - Archives of microbiology, 1992 - Springer
… A toxic effect of 3-aminobenzoate was reported for humans, dogs and rabbits, which metabolize 3-aminobenzoate partly to 3-ureidobenzoic acid and 3-aminohippuric acid (Neumfiller …
Number of citations: 33 link.springer.com
CS French - 1998 - search.proquest.com
… An interesting variation of this reaction is the reaction of 4-nitro-3-ureidobenzoic acid (93) with hot potassium hydroxide^^. The expected 3-hydroxybenzo-1,2,4-triazine 1-oxide (94) is …
Number of citations: 4 search.proquest.com
VP Singh - … : Microbial Degradation of Health-Risk Compounds, 1995 - books.google.com
… A toxic effect of 3-aminobenzoate has been reported for man and many mammals, which metabolize it partly to 3-ureidobenzoic acid and 3-aminohippuric acid [89]. …
Number of citations: 0 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.